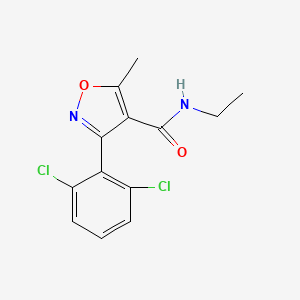
3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to the class of organic compounds known as isoxazoles, characterized by a five-membered ring containing an oxygen atom and a nitrogen atom. This class of compounds has been explored for various biological and chemical properties.
Synthesis Analysis
The synthesis of related isoxazole derivatives often involves strategies like cyclization reactions and nucleophilic substitutions. For instance, a collection of trisubstituted isoxazoles was prepared starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, demonstrating a methodology that might be applicable to the synthesis of our compound of interest (Yu et al., 2009).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is crucial for their chemical behavior and potential applications. Techniques like X-ray diffraction and NMR spectroscopy are typically employed to elucidate these structures. For example, the crystal and molecular structure of related compounds have been characterized, providing insight into their geometric and electronic configurations (Achutha et al., 2017).
Chemical Reactions and Properties
Isoxazole compounds undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on their substitution pattern and the reaction conditions. Their reactivity can be tailored for specific applications, such as in the synthesis of insecticidal agents (Yu et al., 2009).
科学的研究の応用
Environmental Fate and Behavior of Chemical Compounds
Research on the environmental fate and behavior of chemical compounds, such as parabens and chlorophenols, highlights the importance of understanding how chemicals used in consumer products and industrial processes interact with and impact aquatic environments. Studies have focused on the occurrence, degradation, and potential toxicity of these compounds in water bodies, indicating the significance of monitoring and managing chemicals to prevent environmental contamination and safeguard aquatic life (Haman et al., 2015).
Medicinal Chemistry and Drug Development
The development and review of drugs containing specific functional groups, such as sulfonamides, is a critical area of research in medicinal chemistry. Sulfonamides have been explored for their potential in treating various conditions, including glaucoma and tuberculosis, showcasing the diversity in applications of chemical compounds in therapeutic contexts (Carta et al., 2012).
Antioxidant Properties and Health Applications
The investigation of natural compounds, such as chlorogenic acid, for their antioxidant, anti-inflammatory, and therapeutic roles illustrates the ongoing interest in discovering and applying chemical compounds to improve health outcomes. Research in this area underscores the potential for utilizing specific compounds in developing dietary supplements and pharmaceuticals with multiple health benefits (Naveed et al., 2018).
Biodegradation and Environmental Remediation
Understanding the biodegradation processes of herbicides, such as 2,4-D, and their impact on agricultural environments emphasizes the role of microorganisms in environmental remediation. Research on microbial degradation of chemical compounds contributes to developing strategies for mitigating environmental pollution and promoting sustainable agricultural practices (Magnoli et al., 2020).
特性
IUPAC Name |
3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-3-16-13(18)10-7(2)19-17-12(10)11-8(14)5-4-6-9(11)15/h4-6H,3H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTXETOOBAQGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(benzylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B5545328.png)
![3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5545334.png)
![3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B5545341.png)


![methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5545366.png)
![1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5545388.png)
![3-chloro-4-fluoro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-benzothiophene-2-carboxamide hydrochloride](/img/structure/B5545399.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)

![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)

![ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5545422.png)